3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]benzoic acid

Regiochemistry Hammett equation Benzoic acid pKa

3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]benzoic acid (CAS 2418679-89-5, molecular formula C25H21NO4, MW 399.45 g/mol) is an Fmoc-protected azetidine derivative featuring a benzoic acid moiety attached at the meta position of the phenyl ring via a direct C–C bond. This compound belongs to the class of Fmoc-azetidine-aromatic acid building blocks, which are employed in solid-phase peptide synthesis (SPPS), peptidomimetic design, and as rigid linker precursors in PROTAC (PROteolysis TArgeting Chimera) and ADC (antibody-drug conjugate) development.

Molecular Formula C25H21NO4
Molecular Weight 399.446
CAS No. 2418679-89-5
Cat. No. B2941948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]benzoic acid
CAS2418679-89-5
Molecular FormulaC25H21NO4
Molecular Weight399.446
Structural Identifiers
SMILESC1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC(=CC=C5)C(=O)O
InChIInChI=1S/C25H21NO4/c27-24(28)17-7-5-6-16(12-17)18-13-26(14-18)25(29)30-15-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-12,18,23H,13-15H2,(H,27,28)
InChIKeyKYRFPFZWLLRJGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]benzoic acid (CAS 2418679-89-5): A Meta-Substituted Fmoc-Azetidine Benzoic Acid Building Block for Peptide and PROTAC Synthesis


3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]benzoic acid (CAS 2418679-89-5, molecular formula C25H21NO4, MW 399.45 g/mol) is an Fmoc-protected azetidine derivative featuring a benzoic acid moiety attached at the meta position of the phenyl ring via a direct C–C bond . This compound belongs to the class of Fmoc-azetidine-aromatic acid building blocks, which are employed in solid-phase peptide synthesis (SPPS), peptidomimetic design, and as rigid linker precursors in PROTAC (PROteolysis TArgeting Chimera) and ADC (antibody-drug conjugate) development . The Fmoc group enables orthogonal protection compatible with standard piperidine-mediated deprotection protocols, while the azetidine ring confers conformational rigidity and enhanced sp³ character (Fsp³) relative to larger heterocyclic alternatives .

Why Generic Fmoc-Azetidine Building Blocks Cannot Replace 3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]benzoic acid in Regioselective and Stability-Critical Applications


In-class Fmoc-azetidine building blocks are not interchangeable due to three structural features that govern reactivity, stability, and synthetic compatibility: (1) the regiochemistry of the benzoic acid attachment (meta vs. para), which modulates the electronic environment and pKa of the carboxylic acid via differential inductive/resonance effects as quantified by Hammett σ constants [1]; (2) the nature of the linkage between the azetidine and the aromatic ring (direct C–C bond vs. C–O ether linkage), which alters bond dissociation energy and metabolic/chemical stability [2]; and (3) the presence of the Fmoc protecting group, which is essential for SPPS compatibility but absent in the free amine analog 3-(azetidin-3-yl)benzoic acid . Substituting the para regioisomer (CAS 2470438-82-3) or the ether-linked analog (CAS 2361644-83-7) without experimental validation risks altered coupling efficiency, differential deprotection kinetics, and compromised conformational geometry in constrained peptide or PROTAC designs.

Quantitative Differentiation Evidence: 3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]benzoic acid vs. Closest Analogs


Meta vs. Para Regiochemistry: Differential Electronic Effects on Benzoic Acid pKa Governed by Hammett Substituent Constants

The target compound bears the carboxylic acid at the meta position, whereas the para regioisomer (CAS 2470438-82-3) positions it at the para position. According to the Hammett equation, meta and para substituents exert distinct electronic effects on benzoic acid ionization: σₘ and σₚ values differ in magnitude because resonance effects operate only from the para position. For unsubstituted benzoic acid, pKa = 4.20 in water at 25 °C [1]. The azetidine-Fmoc substituent is electron-withdrawing; its σₘ and σₚ values are predicted to differ, resulting in a measurable ΔpKa between the meta and para isomers. This pKa difference directly impacts the carboxylate's nucleophilicity in coupling reactions and its ionization state under physiological or chromatographic conditions [2].

Regiochemistry Hammett equation Benzoic acid pKa Electronic effects

C–C vs. C–O Linkage: Bond Dissociation Energy and Metabolic Stability Compared to the Ether-Linked Analog

The target compound connects the azetidine ring to the benzoic acid moiety via a direct C–C bond, whereas the closest ether-linked analog (CAS 2361644-83-7) employs a C–O–C ether linkage. Average C–C single bond dissociation energy is approximately 347–356 kJ/mol, while C–O single bond energy is approximately 358–360 kJ/mol [1]. Although the bond energies are similar in magnitude, C–O bonds are susceptible to oxidative metabolism (O-dealkylation by cytochrome P450 enzymes) and acid-catalyzed hydrolysis, whereas C–C bonds are metabolically inert under the same conditions [2]. This difference is critical for applications requiring chemical or metabolic stability, such as in vivo PROTAC or ADC linker design.

Bond dissociation energy Metabolic stability C–C bond Ether linkage

Fmoc Protection Enables Direct SPPS Compatibility vs. Free Amine Analog 3-(Azetidin-3-yl)benzoic acid

The target compound is supplied with the azetidine nitrogen protected by the Fmoc group, enabling direct use in Fmoc-based solid-phase peptide synthesis (SPPS). In contrast, 3-(azetidin-3-yl)benzoic acid (MW 177.20 g/mol) is the free secondary amine, which would require an additional Fmoc protection step before SPPS incorporation . Standard Fmoc deprotection uses 20% piperidine in DMF, achieving >99% removal within 2 × 5–10 min at room temperature [1]. The free amine analog risks uncontrolled reactivity (self-polymerization, premature coupling) and requires orthogonal protection strategies that increase synthesis time and reduce overall yield. The pre-protected Fmoc form saves one synthetic step and eliminates the need for Fmoc-Cl or Fmoc-OSu protection optimization.

Fmoc deprotection SPPS Piperidine cleavage Orthogonal protection

Extended Aromatic Scaffold vs. Fmoc-Azetidine-3-carboxylic acid: Topological Polar Surface Area and Lipophilicity Differentiation

Compared to the simpler building block Fmoc-azetidine-3-carboxylic acid (CAS 193693-64-0; MW 323.3 g/mol; XLogP3 = 2.5; TPSA = 66.8 Ų) [1], the target compound (MW 399.45 g/mol) incorporates an additional phenyl ring between the azetidine and the carboxylic acid. This extended aromatic system increases both molecular weight (+76.15 g/mol) and lipophilicity (predicted XLogP3 higher by ~1.5–2.0 log units based on the Hansch π constant for phenyl, π = 1.96) while increasing the topological polar surface area. The ether-linked analog (CAS 2361644-83-7) has a reported XLogP3 of 4.3 and TPSA of 76.1 Ų [2]; the target compound is expected to have a slightly lower XLogP3 (~3.8–4.0) due to the absence of the polar ether oxygen, making it marginally less lipophilic but more metabolically stable.

Molecular topology XLogP3 TPSA Fragment-based drug design

Azetidine Ring Strain Energy (25.2 kcal/mol) Confers Conformational Rigidity with Adequate Stability vs. Aziridine and Pyrrolidine

The azetidine ring in the target compound has a ring strain energy of approximately 25.2 kcal/mol (105.4 kJ/mol), which is intermediate between the highly strained aziridine (27.7 kcal/mol) and the relatively unstrained pyrrolidine (5.4 kcal/mol) . This moderate strain energy provides conformational rigidity (reduced rotatable bonds) without the instability that plagues aziridine-containing building blocks. The high fraction of sp³-hybridized carbons (Fsp³ ≥ 0.42 for azetidine-containing scaffolds) is associated with improved drug-likeness, as ~84% of marketed drugs meet the Fsp³ ≥ 0.42 threshold [1].

Ring strain Conformational rigidity Azetidine Drug-likeness

High-Value Application Scenarios for 3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]benzoic acid Based on Differentiated Evidence


Solid-Phase Peptide Synthesis of Constrained Peptidomimetics Requiring Meta-Substituted Benzoic Acid Capping Groups

The target compound's Fmoc-protected azetidine nitrogen enables direct incorporation into automated Fmoc-SPPS workflows using standard 20% piperidine/DMF deprotection (quantitative Fmoc removal within 20 min) [1]. The meta carboxylic acid provides a distinct geometry and electronic profile compared to para-substituted analogs, enabling site-specific conjugation or capping of peptide N-termini with predictable pKa and reactivity controlled by Hammett σₘ effects [2]. The C–C bond linkage ensures chemical stability during repetitive TFA cleavage cycles used in SPPS, unlike ether-linked analogs that may undergo acid-catalyzed cleavage under extended exposure.

PROTAC Linker Design Requiring Rigid, Metabolically Stable Aromatic Spacers with Defined Carboxylate Attachment Points

The azetidine ring's strain energy (25.2 kcal/mol) confers conformational rigidity that reduces the entropic penalty of ternary complex formation, a critical parameter in PROTAC efficacy [3]. The extended aromatic scaffold (MW 399.45, predicted XLogP3 ~3.8–4.0) spans a longer distance than simpler Fmoc-azetidine-3-carboxylic acid (MW 323.3), offering linker geometries within the optimal 6–24 atom range for E3 ligase–target protein bridging . The C–C bond between azetidine and phenyl ring resists oxidative metabolism, unlike ether-linked PROTAC linkers that are substrates for CYP450-mediated O-dealkylation [4].

Fragment-Based Drug Discovery (FBDD) Libraries Targeting Underexplored High-Fsp³ Amine Chemical Space

With an Fsp³ ≥ 0.42, the azetidine-containing scaffold meets the drug-likeness threshold satisfied by ~84% of marketed drugs, making it a valuable fragment for FBDD libraries [3]. The meta-substituted benzoic acid provides a hydrogen-bond donor/acceptor handle (carboxylic acid) for target engagement, while the Fmoc group serves as a lipophilic anchor that can be removed to reveal the secondary amine for further diversification [1]. The compound fills a gap in commercially available fragment libraries, which are often dominated by flat (low Fsp³) aromatic systems.

Antibody-Drug Conjugate (ADC) Linker-Payload Synthesis Using Non-Cleavable Azetidine Spacers

Fmoc-azetidine building blocks are established components of non-cleavable ADC linkers . The target compound's C–C-linked benzoic acid moiety provides a stable anchor point for payload attachment via amide or ester bond formation. The meta regiochemistry offers distinct steric and electronic properties that can fine-tune payload release kinetics compared to para-substituted alternatives. The compound's 95%+ purity from specialized suppliers ensures batch-to-batch consistency required for GMP-adjacent ADC development workflows .

Quote Request

Request a Quote for 3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.